ETHYL 2-(4-TERT-BUTYLBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(4-TERT-BUTYLBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-TERT-BUTYLBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, introduction of the tert-butylbenzamido group, and the esterification process. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-TERT-BUTYLBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
ETHYL 2-(4-TERT-BUTYLBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism by which ETHYL 2-(4-TERT-BUTYLBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and hydrophobic interactions, which can modulate the activity of these targets . The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(4-TERT-BUTYLBENZAMIDO)-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE: shares similarities with other thiophene derivatives and tert-butyl esters.
Tert-butyl esters: These compounds are widely used in organic synthesis due to their stability and reactivity.
Thiophene derivatives: Known for their applications in materials science and medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications .
Properties
Molecular Formula |
C22H28N2O4S |
---|---|
Molecular Weight |
416.5g/mol |
IUPAC Name |
ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H28N2O4S/c1-8-28-21(27)16-13(2)17(20(26)24(6)7)29-19(16)23-18(25)14-9-11-15(12-10-14)22(3,4)5/h9-12H,8H2,1-7H3,(H,23,25) |
InChI Key |
ZLGBDTNOYTVNGD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.